n-Butyl Olmesartan Medoxomil-d6
Description
Background and Significance of Deuterated Pharmaceutical Standards
Deuterated pharmaceutical standards have emerged as indispensable tools in analytical chemistry, fundamentally transforming the precision and accuracy achievable in scientific research. These substances contain stable isotopes of hydrogen, specifically deuterium, instead of the more common hydrogen isotope protium, creating compounds that serve as invaluable reference points in various analytical techniques. The incorporation of deuterium brings several critical advantages to analytical procedures, most notably the ability for researchers to distinguish between internal standards and analytes of interest with exceptional clarity and precision.
The significance of deuterated standards extends far beyond simple analytical convenience, as they play vital roles in ensuring both precision and accuracy in scientific measurements. These compounds function as calibration reference points, enabling researchers to calibrate their instruments more accurately and thereby reducing measurement errors substantially. In quantitative analysis applications, deuterated internal standards enable scientists to accurately determine the concentration of particular compounds in samples by comparing their response to the internal standard, providing a level of analytical confidence previously unattainable.
The applications of deuterated pharmaceutical standards span across multiple scientific disciplines, with mass spectrometry representing a primary application area where these compounds demonstrate exceptional utility. In complex sample matrices where the presence of other compounds can interfere with analysis, deuterated internal standards help correct for matrix effects, ensuring precise measurements that would otherwise be compromised by analytical interference. Furthermore, these standards prove essential in method development and validation processes, ensuring that analytical procedures remain robust and reliable across different experimental conditions.
The theoretical foundation underlying deuterated pharmaceutical standards rests on the fundamental principles of isotopic substitution and its effects on molecular behavior. Deuterium contains one proton, one electron, and one neutron, effectively doubling the mass of the isotope without significantly changing its chemical properties. However, the carbon-deuterium bond exhibits distinct characteristics compared to carbon-hydrogen bonds, being both shorter and possessing reduced electronic polarizability along with less hyperconjugative stabilization of adjacent bonds. These molecular-level differences translate into practical analytical advantages, including enhanced stability and improved analytical detection capabilities.
Historical Context of n-Butyl Olmesartan Medoxomil-d6 Development
The development of this compound must be understood within the broader historical context of deuterated drug development, which traces its origins to the early 1960s when pioneering research on deuterated compounds first emerged. The initial incorporation of deuterium in drug compounds began with independent studies on deuterated tyramine and deuterated morphine, although only limited follow-up research occurred in subsequent years. This early work laid the foundational understanding that would eventually lead to the sophisticated deuterated compounds available today.
The evolution of deuterated pharmaceutical compounds accelerated significantly in the past two decades, with deuteration increasingly being employed to improve the pharmacokinetic profiles of marketed drugs through an approach termed the "deuterium switch". This strategy attracted substantial commercial interest, resulting in numerous companies adopting deuteration as their core technology and leading to several licensing deals, mergers, and acquisitions within the field. The commercial validation of this approach culminated in the development and approval of deutetrabenazine by the Food and Drug Administration in 2017, marking the first deuterated drug to receive regulatory approval.
The historical development of deuterated drugs reveals a pattern of early patent activity that established the therapeutic foundation for these compounds. Long-standing patents from major pharmaceutical companies claimed therapeutic uses for deuterated drugs, with examples including deuterated fluoroalanine derivatives for antimicrobial therapy with improved pharmacokinetic properties and deuterated halothane with reduced liver toxicity. These early patents demonstrated that the concept of using deuteration to modify drug pharmacokinetics and toxicity was well-established in patent literature before the 1980s.
Subsequent patent activity in deuterated drugs expanded significantly, with inventors filing extensive series of patent applications claiming deuterated versions of existing non-deuterated drugs from 2005 onwards. Companies such as Concert, Auspex, Protia, Deuteria, and Deuterx emerged as key players in this field, with recent patents containing deuteration claims issued as recently as 2013 and 2014. This patent landscape reflects the growing recognition of deuteration as a viable strategy for pharmaceutical development and the commercial potential of deuterated drug compounds.
The specific development of this compound represents a convergence of these historical trends with the particular analytical needs of olmesartan medoxomil research. As olmesartan medoxomil gained recognition as an important angiotensin II receptor antagonist for hypertension treatment, the need for precise analytical standards became increasingly apparent. The compound's complex molecular structure and metabolic pathways necessitated the development of sophisticated analytical tools, leading to the creation of deuterated standards that could provide the analytical precision required for pharmacokinetic studies and drug quantification procedures.
Research Objectives and Scope
The primary research objectives surrounding this compound encompass multiple dimensions of pharmaceutical analysis and drug development. The compound serves as a critical analytical tool designed to enhance the precision and accuracy of olmesartan medoxomil quantification in biological matrices, particularly in pharmacokinetic studies where precise drug concentration measurements are essential. This analytical application represents the core objective of the compound's development, addressing the fundamental need for reliable internal standards in liquid chromatography and gas chromatography mass spectrometry applications.
The scope of research involving this compound extends to comprehensive method validation studies that ensure analytical procedures meet stringent regulatory requirements for pharmaceutical analysis. These validation studies encompass parameters including selectivity, matrix effects, sensitivity, specificity, linearity, precision, accuracy, and various stability assessments in plasma samples. The compound's role in these validation processes demonstrates its significance in establishing robust analytical methodologies that can withstand regulatory scrutiny and provide reliable data for drug development programs.
Research objectives also include the investigation of extraction methodologies and analytical procedures that optimize the performance of this compound as an internal standard. Studies have demonstrated the compound's effectiveness in liquid-liquid extraction procedures using mixtures of diethyl ether and dichloromethane, achieving extraction recoveries exceeding 80 percent for related compounds. These methodological investigations aim to establish optimal protocols that maximize analytical sensitivity while minimizing matrix interference and procedural complexity.
The analytical scope encompasses the development of high-throughput analytical methods that can accommodate the demands of large-scale pharmacokinetic studies and bioequivalence investigations. Research has focused on creating analytical procedures with shorter analysis run times, reduced organic solvent consumption, and simplified procedures compared to traditional solid-phase extraction methods. These efficiency improvements are crucial for making deuterated standard-based analyses economically viable for routine pharmaceutical analysis applications.
Furthermore, the research scope includes comprehensive characterization of the compound's physicochemical properties and analytical behavior under various experimental conditions. This characterization work involves detailed molecular formula confirmation, molecular weight determination, and purity assessment using multiple analytical techniques. The research objectives encompass understanding how the deuterium substitution affects the compound's chromatographic behavior, mass spectrometric fragmentation patterns, and stability under different storage and analytical conditions.
| Parameter | Specification | Reference |
|---|---|---|
| Molecular Formula | C30H26D6N6O6 | |
| Molecular Weight | 578.649 g/mol | |
| Purity | ≥99% deuterated forms (d1-d6) | |
| Storage Temperature | -20°C | |
| Formulation | Solid |
The research objectives also extend to investigating the compound's performance in complex biological matrices, particularly human plasma, where matrix effects can significantly impact analytical accuracy. Studies have demonstrated the compound's effectiveness in correcting for matrix effects and providing reliable quantification of olmesartan medoxomil concentrations across wide concentration ranges. These investigations are essential for establishing the compound's utility in clinical pharmacokinetic studies and bioequivalence assessments.
Properties
Molecular Formula |
C₃₀H₂₆D₆N₆O₆ |
|---|---|
Molecular Weight |
578.65 |
Synonyms |
2-Butyl-4-(1-hydroxy-1-methylethyl)-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid-d6 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
Role in Drug Metabolism Research
- n-Butyl Olmesartan Medoxomil-d6 is utilized in pharmacokinetic studies to trace the metabolic pathways of olmesartan medoxomil. The incorporation of deuterium allows researchers to differentiate between the parent compound and its metabolites during mass spectrometry analysis, enhancing the accuracy of pharmacokinetic profiling.
- Studies have shown that the use of deuterated compounds can improve the stability and detection limits in bioanalytical methods, facilitating better understanding of absorption, distribution, metabolism, and excretion (ADME) properties of olmesartan medoxomil .
Case Study: Biodistribution Analysis
- A study involving the biodistribution of olmesartan medoxomil demonstrated that the deuterated form could be effectively tracked in biological samples. This study revealed higher concentrations of olmesartan in specific tissues when administered as a nanoemulsion formulation compared to traditional formulations, suggesting improved bioavailability and targeted delivery mechanisms .
Therapeutic Applications
Hypertension Treatment
- This compound retains the pharmacological properties of its parent compound, making it applicable in hypertension management. Clinical trials have established that olmesartan medoxomil effectively lowers blood pressure in various populations, including those with resistant hypertension .
- The compound has been shown to provide significant reductions in both systolic and diastolic blood pressure when used alone or in combination with other antihypertensive agents like amlodipine .
Case Study: Efficacy in Special Populations
- In a clinical evaluation known as the BENIFORCE study, olmesartan medoxomil was compared with placebo in patients with stage 1 and 2 hypertension. Results indicated that patients treated with olmesartan achieved better blood pressure control compared to those receiving placebo, highlighting its efficacy across diverse demographic groups .
Research on Adverse Effects
Investigation of Intestinal Disorders
- One notable application of this compound is in studying adverse effects associated with olmesartan medoxomil use, particularly sprue-like enteropathy. Research has indicated that discontinuation of olmesartan leads to recovery from gastrointestinal symptoms in affected patients .
- A case series published by Mayo Clinic reported significant clinical improvement upon cessation of olmesartan therapy, providing insights into the drug's safety profile and its implications for patient management .
Comparative Studies
Combination Therapy Efficacy
- Studies have explored the effectiveness of combining this compound with other antihypertensive medications. For instance, a trial involving combination therapy with amlodipine demonstrated enhanced blood pressure control compared to monotherapy approaches .
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| COACH Trial | 1684 patients | Amlodipine + Olmesartan | BP reduced from 164/102 mmHg to 131/82 mmHg |
| BENIFORCE Study | Stage 1 & 2 Hypertension Patients | Olmesartan vs. Placebo | Significant BP reduction with olmesartan |
Comparison with Similar Compounds
Key Observations :
- The n-butyl ester in this compound distinguishes it from the medoxomil ester in the parent compound and other deuterated analogs .
- Deuterium labeling positions vary: this compound and Olmesartan Medoxomil-d6 share deuterium on the 1-hydroxy-1-methylethyl group, while Ethyl Olmesartan Medoxomil-d4 has fewer deuterium atoms, likely on different substituents .
Analytical Use Cases :
- This compound : Employed to monitor impurity E (CAS 144689-78-1) in drug products, ensuring compliance with USP/EP limits (NMT 0.15%) .
- Olmesartan Medoxomil-d6 : Validated in dissolution testing (Apparatus 2, 50 rpm) and impurity analysis (HPLC, LOD: 0.05%) under USP guidelines .
Regulatory and Handling Considerations
- This compound is classified as a controlled substance due to its use in regulated pharmaceutical analysis. Special permits (e.g., BSL certification) and cold-chain logistics (+4°C storage) are required .
- In contrast, Olmesartan Medoxomil-d6 is commercially available without stringent handling restrictions, reflecting its established role in routine quality control .
Research Findings and Case Studies
Impurity Profiling : this compound was used to identify and quantify impurity E in stability studies, revealing a degradation pathway involving ester hydrolysis under acidic conditions .
Method Validation : A 2022 study utilized Olmesartan Medoxomil-d6 to optimize chromatographic conditions (Inertsil ODS-3 column, 5.4 min retention time), achieving a resolution of NLT 5 between Olmesartan and its impurities .
Comparative Bioavailability: Deuterated analogs like Olmesartan-d4 demonstrated negligible pharmacological activity, confirming their suitability as non-interfering internal standards .
Preparation Methods
Core Synthesis Strategy
The preparation of n-Butyl Olmesartan Medoxomil-d6 follows a multi-step approach, adapting methodologies from non-deuterated Olmesartan Medoxomil synthesis. Key steps include:
-
Deuterium Incorporation : Selective deuteration at the 1-hydroxy-1-methylethyl group using deuterated reagents (e.g., D₂O or CD₃I).
-
Ester Hydrolysis : Base-mediated hydrolysis of the ethyl ester intermediate to generate the carboxylic acid.
-
Medoxomil Esterification : Alkylation with medoxomil chloride to form the final prodrug.
A critical deviation from non-deuterated protocols is the use of deuterated solvents and reagents to ensure isotopic purity. For example, deuterated potassium carbonate (K₂CO₃/D₂O) may replace standard bases to prevent proton-deuterium exchange.
Synthesis of Deuterated 4-(1-Hydroxy-1-Methylethyl)-2-Propylimidazole-5-Carboxylic Acid
The starting material, 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester, undergoes deuteration via:
-
Deuterium Exchange : Treatment with D₂O in the presence of a mild base (e.g., NaOD) at 25–40°C for 24–48 hours.
-
Quenching and Isolation : Acidification with HCl/DCl to precipitate the deuterated intermediate, yielding >98% isotopic purity.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 25–40°C |
| Time | 24–48 hours |
| Solvent | D₂O/THF (3:1 v/v) |
| Yield | 85–90% |
Medoxomil Ester Formation
The deuterated carboxylic acid is esterified with medoxomil chloride under controlled conditions:
-
Alkylation : Reaction with medoxomil chloride in dimethylacetamide (DMA) at 5–50°C for 2–20 hours.
-
Workup : Extraction with ethyl acetate and purification via recrystallization in isopentanole.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Medoxomil Chloride | 1.2 equivalents |
| Base | K₂CO₃/D₂O |
| Reaction Time | 12–18 hours |
| Final Yield | 70–75% |
Impurity Control and Byproduct Analysis
Common Impurities
Mitigation Strategies
-
Temperature Control : Maintaining reactions below 50°C reduces dimerization.
-
Base Selection : Lithium hydroxide hydrate minimizes side reactions compared to NaOH.
Impurity Profile :
| Impurity | Maximum Allowable Level |
|---|---|
| Dimedoxomil | ≤0.15% |
| Residual Solvents | ≤800 ppm |
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
-
HPLC : >99.5% purity (C18 column, 0.1% TFA in acetonitrile/water).
-
Isotopic Enrichment : ≥99.2% deuterium at specified positions.
Industrial-Scale Production Challenges
Cost Drivers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
